
1-Ethyl-3-methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the triazine family This compound is characterized by a triazine ring substituted with ethyl, methyl, and phenyl groups
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method for synthesizing this compound involves the cyclization of appropriate precursors. For example, the reaction between ethyl isocyanate, methyl isocyanate, and phenyl isocyanate in the presence of a base such as sodium hydroxide can lead to the formation of the triazine ring.
Condensation Reaction: Another method involves the condensation of ethylamine, methylamine, and phenylamine with cyanuric chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization or condensation reactions using automated reactors. The choice of method depends on factors such as yield, cost, and environmental considerations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazine ring can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds.
Applications De Recherche Scientifique
1-Ethyl-3-methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-ethyl-3-methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
1,3,5-Triazine-2,4(1H,3H)-dione: Lacks the ethyl, methyl, and phenyl substituents.
1-Ethyl-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure but without the phenyl group.
1-Ethyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione: Lacks the methyl group.
Uniqueness: 1-Ethyl-3-methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of all three substituents (ethyl, methyl, and phenyl) on the triazine ring
Propriétés
Numéro CAS |
62221-02-7 |
|---|---|
Formule moléculaire |
C12H13N3O2 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
1-ethyl-3-methyl-6-phenyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C12H13N3O2/c1-3-15-10(9-7-5-4-6-8-9)13-11(16)14(2)12(15)17/h4-8H,3H2,1-2H3 |
Clé InChI |
LIHVXRPFWLRHBZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC(=O)N(C1=O)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



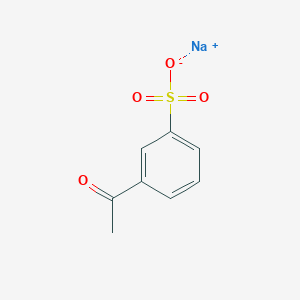
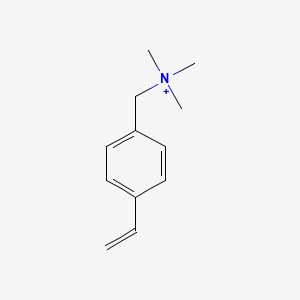
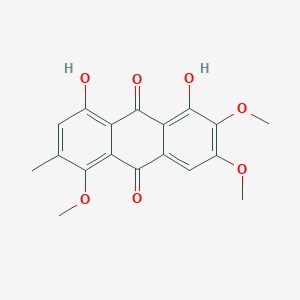
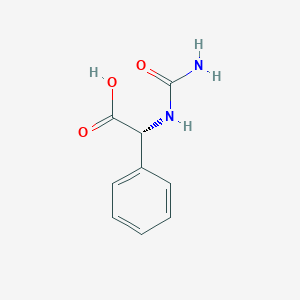
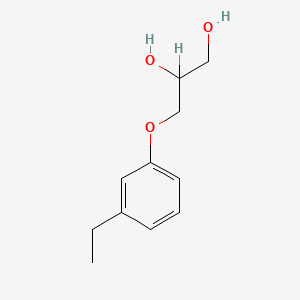
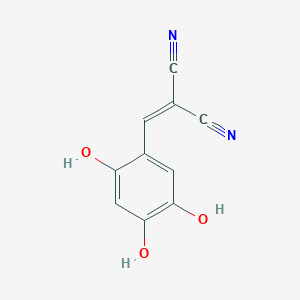
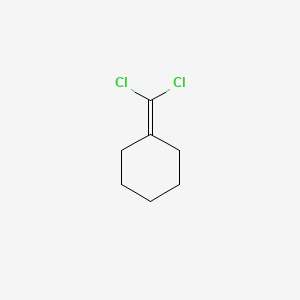
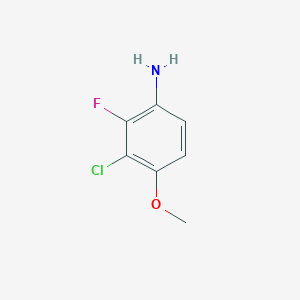

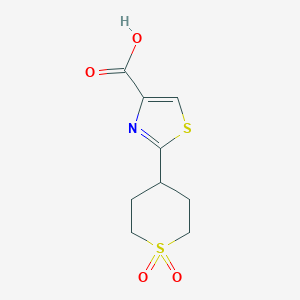
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
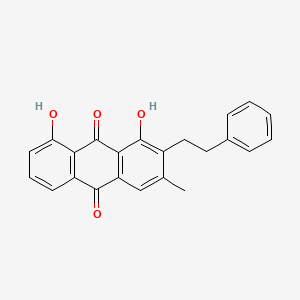
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
